1h-Benzimidazole-1-butanenitrile
Description
1H-Benzimidazole-1-butanenitrile (CAS: 58553-97-2) is a nitrile-substituted benzimidazole derivative characterized by a four-carbon aliphatic chain terminating in a cyano group (-CN) attached to the nitrogen atom of the benzimidazole core. Benzimidazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory properties .
Properties
CAS No. |
58553-97-2 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-(benzimidazol-1-yl)butanenitrile |
InChI |
InChI=1S/C11H11N3/c12-7-3-4-8-14-9-13-10-5-1-2-6-11(10)14/h1-2,5-6,9H,3-4,8H2 |
InChI Key |
DDORQOJXTXYJDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural and molecular differences between 1H-Benzimidazole-1-butanenitrile and its analogs:
| Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|---|
| This compound | 58553-97-2 | Butanenitrile (-CH₂CH₂CH₂CN) | C₁₁H₁₀N₄ | ~200 (estimated) | Nitrile (-CN) |
| 1H-Benzimidazole-1-propanenitrile | 64266-26-8 | Propanenitrile (-CH₂CH₂CN) | C₁₀H₁₀N₄ | 186.21 | Nitrile (-CN) |
| 1H-Benzimidazole-1-butanamine | 4886-30-0 | Butanamine (-CH₂CH₂CH₂NH₂) | C₁₁H₁₅N₃ | 189.26 | Amine (-NH₂) |
| 1-Butyl-1H-benzo[d]imidazole | 79851-06-2 | Butyl (-CH₂CH₂CH₂CH₃) | C₁₁H₁₄N₂ | 174.24 | Alkyl |
Key Observations :
- Functional Groups : The nitrile group in this compound contrasts with the amine in 1H-Benzimidazole-1-butanamine. Nitriles exhibit higher electronegativity, influencing solubility and metabolic stability compared to amines .
- Molecular Weight : The nitrile-substituted compounds (butanenitrile and propanenitrile) have higher molecular weights than their alkyl or amine counterparts, which may affect pharmacokinetic properties like absorption and distribution .
Physicochemical Properties
- Solubility : Nitriles generally exhibit lower aqueous solubility than amines due to reduced hydrogen-bonding capacity. However, the longer chain in butanenitrile may offset this by increasing hydrophobic interactions .
- Thermal Stability : The strong electron-withdrawing nature of the nitrile group enhances thermal stability compared to alkyl or amine derivatives, making this compound suitable for high-temperature applications .
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